1-Phenyl-3-methyl-1-butyne
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Overview
Description
1-Phenyl-3-methyl-1-butyne is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond Its molecular formula is C₁₁H₁₂, and it is known for its unique structure, which includes a phenyl group attached to a butyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-methyl-1-butyne can be synthesized through several methods. One common approach involves the alkylation of phenylacetylene with an appropriate alkyl halide under basic conditions. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where phenylacetylene reacts with an alkyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-methyl-1-butyne undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form the corresponding alkane using palladium or other metal catalysts.
Halogenation: It reacts with halogens to form dihalides.
Nucleophilic Addition: The triple bond can undergo nucleophilic addition reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) under hydrogen gas.
Halogenation: Bromine or chlorine in an inert solvent.
Nucleophilic Addition: Sodium amide (NaNH₂) in liquid ammonia.
Major Products Formed:
Hydrogenation: 1-Phenyl-3-methylbutane.
Halogenation: 1-Phenyl-3,3-dihalobutane.
Nucleophilic Addition: Various substituted alkenes and alkynes.
Scientific Research Applications
1-Phenyl-3-methyl-1-butyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-methyl-1-butyne involves its reactivity towards various chemical reagents. The triple bond in the compound is highly reactive and can participate in multiple reaction pathways, including electrophilic addition and nucleophilic substitution . The phenyl group also influences the reactivity by stabilizing intermediates through resonance effects .
Comparison with Similar Compounds
1-Phenyl-1-butyne: Similar structure but lacks the methyl group on the butyne chain.
3-Methyl-1-butyne: Lacks the phenyl group, making it less reactive in certain reactions.
1-Butyne: A simpler alkyne without any substituents on the butyne chain.
Uniqueness: 1-Phenyl-3-methyl-1-butyne is unique due to the presence of both a phenyl group and a methyl group on the butyne chain. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1612-03-9 |
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Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-methylbut-1-ynylbenzene |
InChI |
InChI=1S/C11H12/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7,10H,1-2H3 |
InChI Key |
ZSSKQAZGJBLRRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
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